
Technical Support Center: Freselestat Dosage
and Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Freselestat

Cat. No.: B1674156 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of Freselestat (ONO-6818), a potent and selective

neutrophil elastase inhibitor, in various animal models. The following information is intended to

aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Freselestat?

A1: Freselestat is a potent and orally active inhibitor of neutrophil elastase.[1] Neutrophil

elastase is a serine protease released by neutrophils during inflammation, and it plays a

significant role in tissue damage.[2] By inhibiting this enzyme, Freselestat reduces the

inflammatory response, as demonstrated by the reduction of inflammatory mediators like

interleukin-8 and the complement membrane attack complex (C5b-9).[2]

Q2: Are there established dosage guidelines for Freselestat in different animal strains?

A2: Currently, there are no universally established dosage guidelines for Freselestat that apply

to all animal strains. The optimal dose is highly dependent on the specific strain, the disease

model, and the route of administration. However, published studies provide starting points for

various strains. It is crucial to perform dose-response studies to determine the optimal dosage

for your specific experimental conditions.

Q3: What are some reported effective dosages of Freselestat in rats?
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A3: Several studies have reported effective dosages of Freselestat (ONO-6818) in different rat

strains and models. For instance, in a model of human neutrophil elastase (HNE)-induced

emphysema in Wistar rats, oral administration of 10 mg/kg and 100 mg/kg of Freselestat was

shown to be effective.[3][4]

Q4: Is there any dosage information for Freselestat in mice?

A4: While specific studies on Freselestat dosage in different mouse strains are limited in the

provided search results, a study on a different neutrophil elastase inhibitor, sivelestat, in a

psoriasis model used a 1% topical cream in BALB/c mice. For systemic administration, a study

on another neutrophil elastase inhibitor, GW311616A, in an atherosclerosis model in mice,

used an oral dose of 2 mg/kg.[3] These examples with other neutrophil elastase inhibitors can

serve as a starting point for designing dose-finding studies for Freselestat in mice, but direct

extrapolation is not recommended.

Q5: How should I approach dosage selection when using a new animal strain?

A5: When working with a new animal strain, it is imperative to conduct a pilot study to

determine the optimal dosage. This typically involves a dose-escalation study where different

doses of Freselestat are administered to small groups of animals. Key parameters to monitor

include target engagement (inhibition of neutrophil elastase activity), efficacy in the disease

model, and any potential adverse effects.
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Issue Possible Cause Recommendation

Lack of Efficacy

Inadequate Dosage: The dose

may be too low for the specific

animal strain or the severity of

the disease model.

Perform a dose-response

study to identify a more

effective dose. Consider the

pharmacokinetic and

pharmacodynamic properties

of Freselestat, which may vary

between strains.

Ineffective Route of

Administration: The chosen

route (e.g., oral, intravenous)

may not provide adequate

bioavailability in the target

tissue.

Review the literature for the

most effective route of

administration for your model.

If data is unavailable, consider

comparing different routes in a

pilot study.

Strain-Specific Differences in

Metabolism: Different animal

strains can metabolize drugs at

different rates, affecting the

drug's half-life and exposure.

Consult literature on drug

metabolism differences

between the strains you are

using. If significant differences

are known, adjust the dosing

regimen accordingly and

confirm with a pilot study.

Adverse Effects Observed

Dosage Too High: The

observed toxicity may be a

result of an excessively high

dose for that particular strain.

Reduce the dosage and

carefully monitor for adverse

events. A maximum tolerated

dose (MTD) study can be

beneficial.

Off-Target Effects: Although

Freselestat is a selective

inhibitor, off-target effects can

occur at high concentrations.

Lower the dose to a range that

maintains efficacy while

minimizing side effects.

High Variability in Results Inconsistent Drug

Administration: Inaccurate or

inconsistent dosing can lead to

variable results.

Ensure precise and consistent

administration techniques. For

oral gavage, ensure the entire

dose is delivered. For
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injections, verify the correct

volume and site.

Biological Variability: Animal-

to-animal variation is inherent

in preclinical research.

Increase the sample size per

group to improve statistical

power. Ensure animals are

age- and sex-matched and

housed under identical

conditions.

Quantitative Data Summary
The following tables summarize reported dosages of Freselestat and other neutrophil elastase

inhibitors in various animal models.

Table 1: Freselestat (ONO-6818) Dosages in Rats

Animal Strain Disease Model
Route of
Administration

Dosage Reference

Wistar Rat
HNE-Induced

Emphysema
Oral

10 mg/kg, 100

mg/kg
[3][4]

Table 2: Dosages of Other Neutrophil Elastase Inhibitors in Mice

Inhibitor
Animal
Strain

Disease
Model

Route of
Administrat
ion

Dosage Reference

Sivelestat
BALB/c

Mouse

Psoriasis-like

Inflammation

Topical (1%

cream)

Not

Applicable

GW311616A
C57BL/6

Mouse

Atheroscleros

is
Oral 2 mg/kg [3]

Sivelestat Not Specified
Knee Joint

Inflammation

Intraperitonea

l
50 mg/kg [5]
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Note: These dosages are provided as a reference and may not be directly transferable to all

experimental conditions or other strains.

Experimental Protocols
1. Induction of Neutrophil Elastase-Induced Lung Injury in Rats

This protocol is adapted from studies inducing emphysema in rats using human neutrophil

elastase (HNE).

Animals: Male Wistar rats.

Materials:

Human Neutrophil Elastase (HNE)

Saline

Freselestat (ONO-6818)

Vehicle for Freselestat (e.g., 0.5% carboxymethyl-cellulose)

Microsprayer for intratracheal instillation

Procedure:

Anesthetize the rats according to your institution's approved protocol.

Divide animals into experimental groups (e.g., Control, HNE + Vehicle, HNE + Freselestat
low dose, HNE + Freselestat high dose).

Administer Freselestat or vehicle orally (e.g., via gavage) one hour prior to HNE

instillation.[4]

Expose the trachea and instill HNE (e.g., 200 U in saline) or saline using a microsprayer.

[4]

Monitor the animals for recovery from anesthesia.
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Efficacy can be assessed at various time points. For acute injury, bronchoalveolar lavage

(BAL) fluid can be collected 6 hours post-instillation to measure neutrophil counts and

hemoglobin levels.[4] For chronic changes like emphysema, lung function tests and

histology can be performed at later time points (e.g., 8 weeks).[3][4]

2. Administration of a Neutrophil Elastase Inhibitor in a Mouse Model of Inflammation

This protocol provides a general guideline for systemic administration of a neutrophil elastase

inhibitor in mice.

Animals: BALB/c or C57BL/6 mice.

Materials:

Neutrophil elastase inhibitor (e.g., Freselestat)

Appropriate vehicle for dissolution/suspension

Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral

gavage)

Procedure:

Prepare the dosing solution of the neutrophil elastase inhibitor at the desired concentration

in a suitable vehicle.

Weigh each mouse to ensure accurate dosing.

Administer the inhibitor via the chosen route. For example, intraperitoneal injection is a

common route for systemic delivery.[5]

The timing of administration will depend on the experimental design. For prophylactic

treatment, the inhibitor is typically given before the inflammatory stimulus. For therapeutic

treatment, it is administered after the onset of the disease.

Monitor the animals for any adverse reactions.
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Collect relevant samples (e.g., blood, tissue) at predetermined time points to assess

pharmacodynamic markers (e.g., neutrophil elastase activity) and therapeutic efficacy.
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Caption: Signaling pathway of Neutrophil Elastase-induced inflammation and its inhibition by

Freselestat.
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Caption: General experimental workflow for evaluating Freselestat in a rat model of lung injury.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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